molecular formula C11H8Cl2N4 B5861602 3-CHLOROBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

3-CHLOROBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

Cat. No.: B5861602
M. Wt: 267.11 g/mol
InChI Key: IYYCNHWDDRXTMX-FRKPEAEDSA-N
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Description

3-Chlorobenzaldehyde 1-(3-Chloro-2-Pyrazinyl)hydrazone: is a chemical compound that combines the structural elements of 3-chlorobenzaldehyde and 3-chloro-2-pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-chloro-2-pyrazine hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Studied for its ability to interact with biological targets and pathways.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.
  • Applied in the development of new materials for industrial applications.

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    3-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    3-Chloro-2-Pyrazine: Another precursor in the synthesis.

    Benzaldehyde Derivatives: Compounds with similar structural features and reactivity.

Uniqueness:

  • The combination of 3-chlorobenzaldehyde and 3-chloro-2-pyrazine hydrazone in a single molecule provides unique chemical and biological properties.
  • The presence of both chlorobenzaldehyde and pyrazine moieties allows for diverse reactivity and potential applications in various fields.

Properties

IUPAC Name

3-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4/c12-9-3-1-2-8(6-9)7-16-17-11-10(13)14-4-5-15-11/h1-7H,(H,15,17)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYCNHWDDRXTMX-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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